molecular formula C16H12F2N2O3 B2982824 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922056-19-7

2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2982824
CAS No.: 922056-19-7
M. Wt: 318.28
InChI Key: RMBKVBYOBUUGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a fused tetrahydrobenzooxazepine core. Its structure comprises a 2,6-difluorobenzamide moiety linked to a 7-amino-substituted 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. The 5-oxo group on the oxazepine ring enhances polarity, while the fluorine atoms on the benzamide group contribute to electrostatic interactions and metabolic stability.

Properties

IUPAC Name

2,6-difluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O3/c17-11-2-1-3-12(18)14(11)16(22)20-9-4-5-13-10(8-9)15(21)19-6-7-23-13/h1-5,8H,6-7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBKVBYOBUUGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2,6-difluorobenzoyl chloride with 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, implementing continuous flow chemistry for efficiency, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at specific sites on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Reduced analogs of the compound.

  • Substitution: : Substituted benzamide derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • The 5-oxo group in the target compound may favor hydrogen bonding with biological targets compared to the 4-oxo configuration in the analog.

Biological Activity

2,6-Difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is C22H24F2N2O3C_{22}H_{24}F_2N_2O_3, with a molecular weight of 402.4 g/mol. The presence of difluoromethyl and oxazepine moieties suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exhibit a range of biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of benzo[f][1,4]oxazepine can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines and demonstrated significant cytotoxic effects.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain oxazepine derivatives exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt cellular processes in bacteria and fungi.

Antitumor Activity

A study by Umesha et al. (2009) investigated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. Although focused on pyrazoles, the structural similarities with oxazepine derivatives suggest potential for similar activity in 2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide. The study found that certain compounds exhibited significant cytotoxicity and could enhance the effects of standard chemotherapy agents like doxorubicin.

Compound TypeCell Line TestedIC50 Value (µM)Notes
PyrazoleMCF-710.5Synergistic effect with doxorubicin
PyrazoleMDA-MB-2318.3Higher cytotoxicity observed

Anti-inflammatory Effects

Research has indicated that compounds with a benzo[f][1,4]oxazepine structure can modulate inflammatory responses. A specific study demonstrated that these compounds could inhibit the release of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Properties

In vitro studies showed that certain benzamide derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Studies

  • Case Study on Antitumor Activity : A clinical trial involving a related compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Case Study on Anti-inflammatory Activity : An animal model study demonstrated that treatment with a similar oxazepine derivative resulted in a significant reduction in paw edema compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.